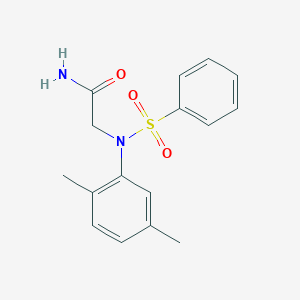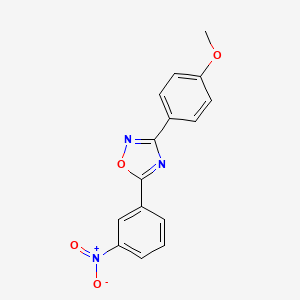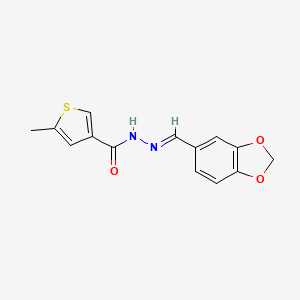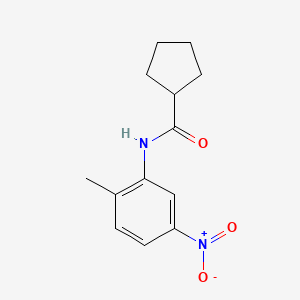
4-chloro-N-(2-furylmethyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-furylmethyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the benzamide family of compounds and has been shown to possess a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide is not fully understood. However, it is believed to function by inhibiting specific enzymes or signaling pathways that are involved in disease processes. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and inflammation. By inhibiting HDACs, 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide may be able to slow the progression of cancer and reduce inflammation.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide has been shown to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties. It has also been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, it has been shown to improve cognitive function in animal models of neurological disorders, which may be related to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide in lab experiments is its high purity and stability. The synthesis method has been optimized to produce a compound with high purity, which is important for reproducibility in lab experiments. Additionally, the compound is stable under a range of conditions, which makes it easier to handle and store. One limitation of using 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide in lab experiments is its limited solubility in water. This may make it difficult to use in certain types of experiments or to administer to animals.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer, inflammatory diseases, and neurological disorders. Another direction is to investigate its mechanism of action in more detail, to better understand how it functions at a molecular level. Additionally, research could focus on developing more efficient synthesis methods for the compound, or on modifying its structure to improve its properties.
Synthesemethoden
The synthesis of 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide involves several steps. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. This is then reacted with 2-furfurylamine to form the final product, 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-furylmethyl)-3-nitrobenzamide has been shown to possess a range of potential therapeutic applications. It has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been studied for its potential use in the treatment of neurological disorders, as it has been shown to possess neuroprotective properties.
Eigenschaften
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c13-10-4-3-8(6-11(10)15(17)18)12(16)14-7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUYGYKYEKBAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5800124.png)
![5-(4-chlorophenyl)-4-{[(3-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5800129.png)
![5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5800131.png)



![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5800160.png)
![3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5800167.png)
![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)

![N,N,N'-trimethyl-N'-{[5-(3-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B5800189.png)